Efatutazone dihydrochloride monohydrate

Beschreibung

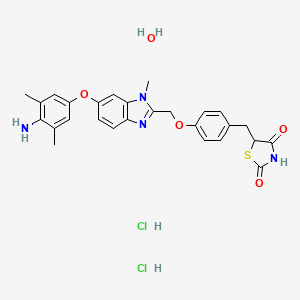

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

1048002-36-3 |

|---|---|

Molekularformel |

C27H30Cl2N4O5S |

Molekulargewicht |

593.5 g/mol |

IUPAC-Name |

5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrate;dihydrochloride |

InChI |

InChI=1S/C27H26N4O4S.2ClH.H2O/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23;;;/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33);2*1H;1H2 |

InChI-Schlüssel |

JMFBDJASOQDDGR-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5.O.Cl.Cl |

Kanonische SMILES |

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5.O.Cl.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Efatutazone dihydrochloride monohydrate; Inolitazone dihydrochloride monohydrate; UNII-4AUO475Y7H; CS-7017 monohydrate. |

Herkunft des Produkts |

United States |

Molecular Mechanisms of Efatutazone Dihydrochloride Monohydrate Action

PPARγ Binding and Activation Dynamics

The mechanism of Efatutazone is initiated by its binding to the ligand-binding domain of PPARγ. This binding event triggers a conformational change in the receptor, leading to the recruitment of co-activator proteins and subsequent modulation of target gene transcription. mdpi.comdrugbank.com

Agonistic Profile and Receptor Affinity

Efatutazone is characterized as a selective and highly potent PPARγ agonist. nih.gov It demonstrates significantly greater potency compared to earlier-generation thiazolidinediones. nih.gov Efatutazone is reported to be at least 50 times more potent than rosiglitazone (B1679542) and 500 times more potent than troglitazone (B1681588) in activating PPAR response elements and inhibiting the growth of cancer cells. nih.gov Its high affinity is reflected in its low nanomolar concentrations required for biological activity, with a 50% inhibitory concentration (IC50) for growth inhibition measured at 0.8 nM and a 50% effective concentration (EC50) for transcriptional response at 1 nM. nih.govmedchemexpress.com

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ (Growth Inhibition) | 0.8 nM | nih.govmedchemexpress.com |

| EC₅₀ (Transcriptional Response) | 1 nM | nih.gov |

Retinoid X Receptor (RXR) Co-dependency in PPARγ-mediated Activity

The transcriptional activity of PPARγ is dependent on its formation of a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor. nih.gov All three PPAR isoforms (α, β/δ, and γ) must heterodimerize with RXRs to effectively modulate DNA transcription. nih.gov This co-dependency is crucial for the action of Efatutazone. nih.gov Evidence from clinical trials has provided proof-of-principle that for Efatutazone to be effective, both PPARγ and RXRα must be present in the nucleus. nih.gov The binding of Efatutazone to the PPARγ component of the PPARγ-RXRα complex stimulates the transcription of PPARγ-responsive genes. nih.gov These types of heterodimers, which can be activated by a ligand for either partner receptor, are known as "permissive" heterodimers. embopress.orgmdpi.com

Downstream Transcriptional Regulation and Signaling Pathways

Upon activation of the PPARγ-RXR heterodimer, Efatutazone influences a variety of downstream signaling pathways that collectively contribute to its anti-tumor effects. Laboratory studies indicate that PPARγ agonists can inhibit tumor growth through several key mechanisms, including the induction of terminal cell differentiation, cell cycle arrest, and the promotion of apoptosis. nih.gov

Induction of Cellular Differentiation Pathways

A primary mechanism by which PPARγ agonists exert anti-tumor activity is through the induction of cellular differentiation. nih.govnih.gov By promoting a more differentiated state, these compounds can lead to a less aggressive tumor phenotype. mdpi.comnih.gov For instance, in preclinical models of ductal carcinoma in situ (DCIS), Efatutazone treatment induced phenotypic and gene expression changes that indicated differentiation into more luminal and lactational-like cells. nih.govnih.gov This activation of the PPARγ pathway was also shown to reduce the formation of tumorspheres, suggesting an impact on the cancer stem cell population. nih.gov Furthermore, in vivo studies showed that Efatutazone-treated lesions were less invasive and exhibited features of differentiation. nih.gov

Modulation of Cell Cycle Progression via p21WAF1/CIP1 Mediation

Efatutazone has been shown to cause cell cycle arrest, a critical component of its anti-proliferative effects. nih.gov This modulation of the cell cycle is mediated through the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. nih.govresearchgate.netmedchemexpress.com Preclinical studies have demonstrated that Efatutazone's ability to inhibit cell growth is dependent on this upregulation, as silencing p21WAF1/CIP1 made cancer cells insensitive to the drug's effects. medchemexpress.com The presence of p21 in tumor tissue has also been confirmed in patient samples during clinical trials. nih.gov

Influence on Apoptotic Processes, including Synergy with Paclitaxel (B517696)

In addition to inducing differentiation and cell cycle arrest, Efatutazone promotes apoptosis, or programmed cell death. nih.govnih.gov The activation of PPARγ can enhance apoptosis through various mechanisms, including the activation of caspases and the regulation of key apoptotic proteins like Bax and bcl-2. nih.gov Notably, preclinical research has revealed a synergistic relationship between Efatutazone and the chemotherapeutic agent paclitaxel. nih.govresearchgate.net The combination of these two drugs potentiates apoptosis more effectively than either agent alone. nih.govresearchgate.net This synergistic potentiation of apoptosis provided a strong rationale for evaluating the combination of Efatutazone and paclitaxel in clinical trials for cancers such as anaplastic thyroid cancer. nih.gov

| Mechanism | Key Mediator/Pathway | Outcome | Reference |

|---|---|---|---|

| Cellular Differentiation | PPARγ target genes | Induces terminal differentiation, reduces invasive potential | nih.govnih.govnih.gov |

| Cell Cycle Modulation | Upregulation of p21WAF1/CIP1 | Induces cell cycle arrest | nih.govresearchgate.netmedchemexpress.com |

| Apoptosis | Caspase activation, regulation of apoptotic proteins | Promotes programmed cell death; synergizes with Paclitaxel | nih.govresearchgate.netnih.gov |

Antiangiogenic Effects Mediated by PPARγ Activation

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Laboratory studies have indicated that PPARγ agonists can inhibit tumor growth by impeding this process. frontiersin.org The activation of PPARγ by ligands like Efatutazone is understood to exert antiangiogenic effects through several mechanisms.

One key mechanism involves the inhibition of pro-angiogenic factors. For instance, PPARγ activation can suppress the expression of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis. frontiersin.org Furthermore, research has shown that PPARγ agonists can interfere with VEGF- and fibroblast growth factor (FGF)-induced angiogenesis. frontiersin.org The molecular pathways implicated in these antiangiogenic effects include the suppression of cyclooxygenase-2 (COX-2) expression and the modulation of protein kinase C (PKC) signaling. frontiersin.org

Role of RhoB in Antiproliferative Activity

A significant aspect of Efatutazone's antitumor activity is its ability to inhibit cell proliferation. This is mediated, in part, by the upregulation of RhoB, a member of the Ras superfamily of small GTPases. RhoB has been identified as a PPARγ-responsive gene that plays a role in mediating antitumor effects. nih.gov Preclinical studies, particularly in anaplastic thyroid cancer (ATC) cell lines, have demonstrated that Efatutazone treatment leads to an increased expression of RhoB. nih.gov This upregulation is directly linked to the inhibition of cancer cell proliferation, highlighting a crucial pathway through which Efatutazone exerts its cytostatic effects.

Induction of Angiopoietin-like 4

Angiopoietin-like 4 (ANGPTL4) is a secreted protein that is a well-established and highly sensitive target gene of PPARγ. nih.gov The induction of ANGPTL4 serves as a reliable biomarker for the biological activity of Efatutazone. In clinical studies, treatment with Efatutazone has been shown to substantially induce the expression of ANGPTL4 in patient tumor tissues. nih.gov ANGPTL4 has diverse roles in metabolism and has also been implicated in regulating angiogenesis and carcinogenesis. nih.gov Its robust induction following Efatutazone administration provides clear evidence of target engagement and the activation of the PPARγ signaling pathway within the tumor microenvironment.

Investigation of PPARγ-Independent Modulations

Assessment of Potential Off-target Effects

Off-target effects are defined as the interactions of a drug with molecular targets other than the one it was designed to modulate. icr.ac.uk For Efatutazone, the primary target is PPARγ. A comprehensive assessment of off-target effects would typically involve screening the compound against a broad panel of kinases and other receptors to identify any unintended molecular interactions. icr.ac.uk Such interactions could contribute to the therapeutic activity or the adverse effect profile of the drug. Based on available literature, specific, large-scale screening studies to comprehensively map the off-target profile of Efatutazone have not been detailed. Therefore, while Efatutazone is described as a selective PPARγ agonist, a full characterization of its potential off-target interactions remains an area for further investigation. nih.gov

Identification of Non-canonical Pathways (e.g., MAPK/ERK)

Non-canonical pathways refer to signaling cascades that are affected by a drug but are outside its primary, well-established mechanism of action. There is evidence of significant "cross-talk" between the PPARγ signaling pathway and other major cellular signaling networks, including the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway. frontiersin.org The MAPK/ERK pathway is a critical chain of proteins that relays signals from the cell surface to the nucleus, regulating fundamental processes like cell growth and proliferation. wikipedia.orgnih.gov

PPARγ agonists have been shown to inhibit cell growth by down-regulating the MAPK/ERK pathway. nih.gov This suggests that part of Efatutazone's antitumor effect may be mediated through its modulation of this key oncogenic pathway. frontiersin.org Additionally, studies have reported that Efatutazone can inhibit cancer cell motility by antagonizing the TGF-β/Smad2 pathway, which can also intersect with MAPK/ERK signaling. researchgate.net These interactions represent a non-canonical mechanism through which Efatutazone may exert its therapeutic effects, complementing its direct transcriptional regulation of PPARγ target genes.

Interactions with Drug Transporters

Drug transporters are membrane proteins that control the influx and efflux of substances, including drugs, across cellular membranes. nih.gov They are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME). Major drug transporter families include the ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein [P-gp] and Breast Cancer Resistance Protein [BCRP]) and the Solute Carrier (SLC) family (e.g., Organic Anion-Transporting Polypeptides [OATPs]). nih.govnih.gov

Interactions with these transporters can lead to significant drug-drug interactions, altering a drug's efficacy or toxicity. nih.gov For instance, inhibition of an efflux transporter like P-gp by one drug can increase the plasma concentration of a co-administered drug that is a substrate of P-gp. nih.gov A thorough investigation of a drug's potential to act as a substrate or inhibitor of key transporters is a standard part of its pharmacological characterization. However, specific studies detailing the interactions of Efatutazone with major drug transporters such as P-gp, BCRP, or OATPs are not prominently available in the reviewed scientific literature.

Data Tables

Table 1: Summary of PPARγ-Dependent Molecular Mechanisms

| Mechanism | Key Molecule(s) Involved | Effect |

|---|---|---|

| Antiangiogenesis | PPARγ, VEGF | Inhibition of new blood vessel formation in tumors. frontiersin.org |

| Antiproliferation | PPARγ, RhoB | Upregulation of RhoB, leading to inhibition of cancer cell growth. nih.gov |

Table 2: Investigated PPARγ-Independent and Non-Canonical Pathways

| Pathway/Effect | Description | Potential Implication for Efatutazone |

|---|---|---|

| Off-Target Effects | Interactions with unintended molecular targets. | Specific screening data for Efatutazone is not detailed in the literature. icr.ac.uk |

| MAPK/ERK Pathway | A key signaling pathway in cell proliferation. wikipedia.orgnih.gov | PPARγ activation can lead to the downregulation of this pathway, suggesting a "cross-talk" mechanism. nih.govfrontiersin.org |

Inhibitory Potential on Uptake Transporters (OATP1B1, OATP1B3, OAT3, OCT2)

Uptake transporters, also known as solute carrier (SLC) transporters, facilitate the entry of drugs and endogenous compounds into cells. The organic anion transporting polypeptides OATP1B1 and OATP1B3 are primarily expressed in the liver and are crucial for the hepatic uptake of a wide range of drugs. The organic anion transporter 3 (OAT3) and organic cation transporter 2 (OCT2) are predominantly found in the kidneys and play a significant role in the renal secretion and clearance of various medications.

Currently, there is no publicly available scientific literature or data from in vitro studies that specifically detail the inhibitory potential of efatutazone dihydrochloride (B599025) monohydrate on the uptake transporters OATP1B1, OATP1B3, OAT3, and OCT2. Therefore, specific IC50 values, which represent the concentration of a drug required to inhibit 50% of a biological process, are not available for efatutazone in relation to these transporters.

Table 1: Inhibitory Potential of Efatutazone Dihydrochloride Monohydrate on Uptake Transporters

| Transporter | Substrate | Test System | IC50 (µM) |

|---|---|---|---|

| OATP1B1 | Data Not Available | Data Not Available | Data Not Available |

| OATP1B3 | Data Not Available | Data Not Available | Data Not Available |

| OAT3 | Data Not Available | Data Not Available | Data Not Available |

Inhibitory Potential on Efflux Transporters (P-glycoprotein, BCRP)

Efflux transporters, belonging to the ATP-binding cassette (ABC) superfamily, actively pump drugs and other xenobiotics out of cells. P-glycoprotein (P-gp, also known as MDR1 or ABCB1) and Breast Cancer Resistance Protein (BCRP, or ABCG2) are two of the most well-characterized efflux transporters. They are highly expressed in key barrier tissues such as the intestines, blood-brain barrier, and liver, where they play a critical role in limiting drug absorption and distribution.

Similar to the uptake transporters, there is a lack of specific research findings and data regarding the inhibitory effects of this compound on the efflux transporters P-glycoprotein and BCRP. Consequently, no IC50 values have been reported in the scientific literature to quantify the inhibitory potential of efatutazone against these transporters.

Table 2: Inhibitory Potential of this compound on Efflux Transporters

| Transporter | Substrate | Test System | IC50 (µM) |

|---|---|---|---|

| P-glycoprotein (P-gp) | Data Not Available | Data Not Available | Data Not Available |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Peroxisome proliferator-activated receptor gamma (PPARγ) |

| Organic anion transporting polypeptide 1B1 (OATP1B1) |

| Organic anion transporting polypeptide 1B3 (OATP1B3) |

| Organic anion transporter 3 (OAT3) |

| Organic cation transporter 2 (OCT2) |

| P-glycoprotein (P-gp) |

Preclinical Research Models and Efficacy Studies of Efatutazone Dihydrochloride Monohydrate

In Vitro Cell Line Investigations

Laboratory studies using cancer cell lines have been instrumental in elucidating the mechanisms by which efatutazone exerts its anticancer effects. These investigations have shown that efatutazone can inhibit tumor growth through several key pathways, including inducing terminal cell differentiation, causing cell cycle arrest, and promoting apoptosis (programmed cell death). nih.gov

Antiproliferative Activity in Various Cancer Cell Lines

Efatutazone has demonstrated the ability to inhibit the proliferation of a range of human cancer cell lines. nih.gov This antiproliferative effect has been observed in models of anaplastic thyroid carcinoma, pancreatic cancer, and colorectal cancer. nih.gov Preclinical studies have shown that by activating PPAR-γ, efatutazone can suppress the growth of these malignant cells. nih.govnih.gov Specifically, in anaplastic thyroid cancer (ATC) cell lines, efatutazone has been shown to inhibit cell proliferation through the up-regulation of RhoB and p21. nih.govresearchgate.net The inhibitory concentration at which 50% of cell proliferation is inhibited (IC50) has been reported to be 0.8 nM. nih.gov

Antiproliferative Activity of Efatutazone in Cancer Cell Lines

| Cell Line Type | Key Findings |

|---|---|

| Anaplastic Thyroid Carcinoma | Inhibition of cell proliferation. nih.govresearchgate.netnih.gov |

| Pancreatic Cancer | Inhibition of tumor cell line proliferation. nih.gov |

| Colorectal Cancer | Inhibition of cell proliferation in preclinical models. nih.gov |

| KG-1 (Acute Myeloid Leukemia) | Data not available in the provided search results. |

Differentiation Induction in Malignant Cells

Efatutazone has been shown to induce differentiation in certain types of malignant cells, causing them to mature into a less aggressive state. nih.gov This is particularly relevant in myxoid liposarcoma, a type of soft tissue sarcoma. aacrjournals.orgallianceforclinicaltrialsinoncology.orgnih.gov Clinical observations have noted that PPAR-γ agonists can lead to dramatic tissue responses in patients with myxoid liposarcoma, including lipid accumulation and a reduction in markers of proliferation. aacrjournals.org These findings suggest that by activating PPAR-γ, efatutazone can overcome the block in adipocyte differentiation that is characteristic of this cancer. aacrjournals.org In preclinical models of ductal carcinoma in situ (DCIS), efatutazone induced changes consistent with differentiation into more luminal and lactational-like cells. nih.gov

Apoptosis Induction and Enhancement in Cell Culture

Efatutazone has been shown to induce and enhance apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net This is a critical mechanism for eliminating malignant cells. The activation of PPAR-γ by efatutazone can trigger apoptotic pathways by activating caspases, up-regulating the pro-apoptotic protein Bax, and down-regulating anti-apoptotic proteins like bcl-2 and survivin. nih.gov Furthermore, preclinical studies have demonstrated that efatutazone can work synergistically with chemotherapy agents like paclitaxel (B517696) to potentiate apoptosis in anaplastic thyroid cancer cell lines. nih.govresearchgate.net

In Vivo Animal Model Systems

The antitumor effects of efatutazone have also been validated in live animal models, providing further evidence of its potential as a cancer therapeutic.

Xenograft Tumor Growth Inhibition Studies

In studies involving the transplantation of human tumors into immunodeficient rodents (xenografts), efatutazone has demonstrated the ability to inhibit tumor growth. nih.gov Significant inhibition of xenograft growth has been observed in models of anaplastic thyroid carcinoma and colorectal cancer. nih.gov In these in vivo models, the combination of efatutazone with paclitaxel has also shown beneficial effects in anaplastic thyroid cancer xenografts. nih.gov The activation of PPAR-γ in these models leads to a reduction in tumor progression.

Efatutazone Efficacy in Xenograft Models

| Tumor Type | Key Findings |

|---|---|

| Anaplastic Thyroid Carcinoma | Inhibition of xenograft tumor growth. nih.govnih.gov |

| Colorectal Tumors | Inhibition of human colorectal cancer cell xenografts. nih.gov |

Orthotopic Xenograft Models for Tissue-Specific Signaling Investigations

While preclinical studies have utilized xenograft models to investigate the antitumor effects of efatutazone, specific details on the use of orthotopic xenograft models remain limited in publicly available research. However, studies on tissue-specific xenografts provide valuable insights into the compound's activity. For instance, in a xenograft model of ductal carcinoma in situ (DCIS), a pre-invasive breast lesion, efatutazone treatment led to tumors exhibiting fat deposition and the upregulation of peroxisome proliferator-activated receptor-gamma (PPARγ) responsive genes in both the epithelial and stromal compartments. nih.gov These changes are indicative of differentiation into milk-producing mammary epithelial cells. nih.gov The treated lesions were also found to be less invasive. nih.gov

Another study involving a human esophageal squamous cell carcinoma (ESCC) xenograft model (TE-4 cells) demonstrated that daily administration of efatutazone resulted in significant tumor growth inhibition. researchgate.net This antitumor effect was associated with the regulation of p21Cip1 protein levels in the nucleus through the inactivation of the Akt signaling pathway. researchgate.net Specifically, efatutazone was shown to dephosphorylate p21 at Threonine 145, without altering the transcriptional activity of p21Cip1. researchgate.net

These tissue-specific xenograft studies, while not explicitly defined as orthotopic, underscore the importance of the tumor microenvironment in mediating the therapeutic effects of efatutazone and provide a foundation for future investigations using orthotopic models to further elucidate tissue-specific signaling pathways.

Patient-Derived Xenografts (PDXs) for Translational Research

Currently, there is a lack of publicly available preclinical studies that have specifically utilized patient-derived xenograft (PDX) models to evaluate the efficacy of efatutazone dihydrochloride (B599025) monohydrate. PDX models, which involve the implantation of tumor tissue directly from a patient into an immunodeficient mouse, are increasingly recognized for their ability to more faithfully recapitulate the heterogeneity and microenvironment of human cancers, thus offering a powerful tool for translational research. mdpi.comnih.govnih.govnih.gov The application of PDX models in future preclinical research on efatutazone could provide more clinically relevant data on its therapeutic potential across various cancer subtypes and help identify patient populations most likely to respond to treatment.

Synergistic Effects with Co-administered Agents in Preclinical Settings

Combination with Taxanes (e.g., Paclitaxel) and Associated Molecular Mechanisms (e.g., p21, Survivin)

Preclinical evidence strongly supports the synergistic combination of efatutazone with taxanes, such as paclitaxel, in cancer models. In studies involving anaplastic thyroid cancer (ATC) cell lines and xenograft models, the combination of efatutazone and paclitaxel has been shown to synergistically potentiate apoptosis. nih.govresearchgate.net

The molecular mechanisms underlying this synergy involve the upregulation of key cell cycle regulators. Specifically, efatutazone has been demonstrated to inhibit ATC cell proliferation through the upregulation of RhoB and p21. nih.govresearchgate.net The increase in p21, a cyclin-dependent kinase inhibitor, is a crucial factor in mediating the enhanced apoptotic effect observed when combined with paclitaxel. nih.govresearchgate.net

While PPARγ agonists, in general, have been noted to enhance apoptosis by down-regulating anti-apoptotic proteins like survivin, specific preclinical studies detailing the modulation of survivin in the synergistic interaction between efatutazone and paclitaxel are not extensively available in the current body of research. nih.gov

Table 1: Preclinical Findings for Efatutazone and Paclitaxel Combination

| Cancer Model | Key Findings | Molecular Mechanisms | Reference |

| Anaplastic Thyroid Cancer | Synergistic potentiation of apoptosis | Upregulation of RhoB and p21 | nih.govresearchgate.net |

Synergy with Gemcitabine (B846) and Irinotecan (B1672180) in Preclinical Models

Based on the available scientific literature, there are no specific preclinical studies that have investigated the synergistic effects of efatutazone dihydrochloride monohydrate in combination with either gemcitabine or irinotecan. While both gemcitabine and irinotecan are standard chemotherapeutic agents used in the treatment of various cancers, their potential for synergistic interactions with efatutazone in preclinical settings has not yet been reported. nih.govnih.govmdpi.comscientificarchives.comresearchgate.netmdpi.com

Combination with Histone Deacetylase Inhibitors for Transcriptional Enhancement

There is currently a lack of publicly available preclinical research specifically evaluating the combination of this compound with histone deacetylase (HDAC) inhibitors. HDAC inhibitors are a class of drugs that have been shown to have synergistic effects with various cancer therapies by altering gene expression and promoting a more open chromatin state, which could potentially enhance the transcriptional activity of nuclear receptors like PPARγ. frontiersin.orgnih.govnih.govoncotarget.com However, dedicated preclinical studies to explore this potential synergy with efatutazone have not been reported.

Translational Biomarker Research and Transcriptional Profiling

PPARγ and RXR Expression as Preclinical Predictive Markers

The expression of PPARγ and its heterodimerization partner, the retinoid X receptor (RXR), in tumor tissues has been investigated as a potential predictive biomarker for Efatutazone efficacy. As Efatutazone's mechanism of action is dependent on activating the PPARγ/RXR complex, the presence of these receptors is a logical prerequisite for its antitumor activity. nih.gov

In a phase 1 clinical trial involving patients with advanced solid malignancies, immunohistochemistry was performed on archived tumor specimens. The results demonstrated that the expression levels of both PPARγ and RXR were significantly higher in patients who achieved stable disease for 60 days or more, or a partial response, compared to those with progressive disease. nih.gov This suggests that tumor expression of PPARγ and RXR could serve as a predictive biomarker to select patients more likely to benefit from Efatutazone therapy. nih.gov Further validation in larger clinical trials is necessary to confirm these findings. nih.gov

PPARγ-Regulated Proteins as Biomarkers (e.g., p21WAF1/CIP1, Angiopoietin-like 4)

The modulation of proteins downstream of PPARγ activation serves as a potential biomarker for target engagement and biological activity of Efatutazone. Among the key regulated proteins are p21WAF1/CIP1 (also known as p21), a cell cycle inhibitor, and Angiopoietin-like 4 (ANGPTL4), a protein involved in metabolism and angiogenesis.

In a phase 1 trial of Efatutazone in combination with paclitaxel (B517696) for anaplastic thyroid cancer, serial tumor biopsies were collected to assess changes in these biomarkers. nih.gov Preclinical studies had previously shown that Efatutazone inhibits cancer cell proliferation through the upregulation of p21. nih.gov In the clinical setting, immunohistochemical analysis showed that p21 was detectable at baseline in some patients, with an increase in the number of patients showing detectable levels after one week of treatment. nih.gov ANGPTL4, a highly sensitive PPARγ-responsive gene, was also induced by Efatutazone in tissue biopsy samples from patients in this trial. nih.gov

Table 1: Detection of PPARγ-Regulated Proteins in Tumor Biopsies Before and During Efatutazone Treatment

| Biomarker | Baseline (n=4) | End of Week 1 (n=4) | Week 4 (n=2) |

|---|---|---|---|

| p21 | 2 of 4 Patients | 3 of 4 Patients | 2 of 2 Patients |

| ANGPTL4 | 2 of 4 Patients | 4 of 4 Patients | 2 of 2 Patients |

Serum Adiponectin as a Pharmacodynamic Marker of PPARγ Activity

Adiponectin, a hormone secreted primarily by adipose tissue, is a well-established marker of PPARγ activation. Its gene expression is regulated by PPARγ, and therefore, changes in circulating adiponectin levels can serve as a non-invasive pharmacodynamic marker of Efatutazone's biological activity.

In a phase 1 study of Efatutazone in patients with advanced malignancies, plasma adiponectin levels were measured at baseline and after treatment. The study found that adiponectin levels increased after four weeks of treatment at all dose levels. nih.gov A dose-response relationship was established, with maximal activation observed in a specific dose range. nih.gov Similarly, another phase 1 study of Efatutazone in combination with FOLFIRI for metastatic colorectal cancer also reported that plasma adiponectin levels increased over time and with increasing doses of the drug. These findings confirm that serum adiponectin is a reliable biomarker for quantifying the in vivo activation of PPARγ by Efatutazone. nih.gov

Gene Expression Profiling in Response to Efatutazone Treatment

Gene expression profiling offers a comprehensive view of the transcriptional changes induced by a therapeutic agent, providing insight into its mechanism of action. For Efatutazone, this involves assessing its impact on the expression of direct PPARγ target genes.

In a preclinical study using a mouse model of BRCA1-mutated breast cancer, treatment with Efatutazone led to an increased expression of the known PPARγ target genes Adfp, Fabp4, and Pdhk4 in preneoplastic mammary tissue. nih.gov This change in gene expression was associated with reduced rates of mammary epithelial cell proliferation and the development of hyperplastic alveolar nodules, indicating that Efatutazone modifies cancer development by activating these downstream genetic pathways. nih.gov

A comprehensive search of scientific literature did not yield studies that have utilized RNA-sequencing (RNA-seq) to perform a broad, transcriptome-wide analysis of the molecular pathways affected by Efatutazone treatment in either preclinical models or clinical samples. Such studies would be valuable for identifying the full spectrum of signaling pathways modulated by the compound.

The PPARγ gene expresses two primary protein isoforms, PPARγ1 and PPARγ2, which have distinct tissue expression patterns and may have different physiological roles. nih.gov The transcriptional activity of these isoforms is modulated by the recruitment of co-activator and co-repressor proteins. nih.govmdpi.com However, a review of the available scientific literature did not identify any studies specifically investigating the differential effects of Efatutazone on the PPARγ1 and PPARγ2 isoforms or detailing its specific co-activator recruitment profile.

Advanced Methodologies and Experimental Considerations in Efatutazone Research

In Vitro Assay Design for Mechanistic Elucidation

In vitro assays are fundamental to understanding the direct cellular and molecular effects of Efatutazone. Proper design of these experiments allows researchers to dissect its activity in a controlled environment, providing insights into its function as a PPARγ agonist.

To quantify the functional activity of Efatutazone on its target receptor, PPARγ, researchers commonly employ reporter gene assays. nih.gov Luciferase-based systems are a prominent example, engineered to provide a quantitative measure of receptor activation. In this system, cells are transfected with a plasmid containing a luciferase reporter gene linked to a PPAR response element (PPRE). When Efatutazone binds to and activates PPARγ, the receptor complex binds to the PPRE, driving the transcription of the luciferase gene. The resulting light emission upon addition of a substrate is proportional to the level of PPARγ activation.

Studies have utilized this system to determine the potency of Efatutazone. For instance, one study demonstrated that Efatutazone (also known as CS-7017) activated PPARγ-mediated luciferase expression with a half-maximal effective concentration (EC50) of 0.20 nM, highlighting its high potency. researchgate.net Another investigation transfected cells with a PPARγ-dependent luciferase reporter and incubated them with 10 μmol/L Efatutazone, which resulted in a measurable increase in PPARγ-mediated transcriptional activity. researchgate.net These assays confirm that Efatutazone is a direct and potent activator of the PPARγ transcription factor.

Table 1: Efatutazone Potency in PPARγ Luciferase Reporter Assays

| Compound | Assay System | Measured Parameter | Reported Value | Source |

|---|---|---|---|---|

| Efatutazone (CS-7017) | PPARγ-mediated luciferase expression | EC50 | 0.20 nM | researchgate.net |

| Efatutazone | PPARγ-dependent luciferase reporter | Transcriptional Activity | Increased at 10 µmol/L | researchgate.net |

Assessing the impact of Efatutazone on cell survival and growth is critical to understanding its therapeutic potential. Cell viability and proliferation assays are used to measure these effects.

MTT Assay : This colorimetric assay is based on the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. sigmaaldrich.comscispace.com The amount of formazan produced, measured by a spectrophotometer, is proportional to the number of viable cells. scispace.comsciltp.com

ATP-based Assays : These luminescent assays quantify adenosine triphosphate (ATP), the primary molecule for storing and transferring energy in cells. sciltp.com Since ATP is an indicator of metabolically active cells, its levels directly correlate with the number of viable cells in culture. sigmaaldrich.com These assays often utilize firefly luciferase, which produces light in an ATP-dependent reaction. sigmaaldrich.comsciltp.com

The effect of Efatutazone on cell proliferation can be context-dependent. For example, some studies have shown that Efatutazone inhibits the proliferation of certain cancer cell lines, such as human anaplastic thyroid and pancreatic tumor cells, at concentrations as low as 10 nM. researchgate.net Conversely, other research has found that Efatutazone did not alter the proliferation of MCFDCIS breast cancer cells in 2D culture or had no growth-inhibitory effect on specific EGFR-TKI-resistant lung cancer cells. nih.govnih.gov

Table 2: Reported Effects of Efatutazone on Cell Proliferation

| Cell Line Type | Effect on Proliferation | Source |

|---|---|---|

| Human anaplastic thyroid (DRO) | Inhibition | researchgate.net |

| Human pancreatic tumor (AsPC-1) | Inhibition | researchgate.net |

| Ductal carcinoma in situ (MCFDCIS) | No alteration | nih.gov |

| EGFR-TKI-resistant NSCLC (PC-9ER, PC-9ZD) | No growth-inhibitory effect | nih.gov |

To confirm that the observed effects of Efatutazone are specifically mediated through its intended target, PPARγ, researchers employ genetic tools. These methods involve either permanently removing the target gene (knockout) or temporarily silencing its expression (knockdown).

PPARγ-Knockout Cell Lines : These are cell lines in which the gene encoding for PPARγ has been permanently deleted using gene-editing technologies. By comparing the effects of Efatutazone on these knockout cells versus normal (wild-type) cells, researchers can determine if the drug's activity is dependent on the presence of PPARγ. For instance, demonstrating an effect in wild-type cells that is absent in PPARγ-null cells provides strong evidence of on-target specificity. researchgate.net

siRNA/shRNA : Small interfering RNA (siRNA) and short hairpin RNA (shRNA) are tools used for RNA interference (RNAi), a process that temporarily "knocks down" or reduces the expression of a specific gene. nih.gov By introducing siRNA or shRNA targeting PPARγ into cells, researchers can transiently decrease the amount of PPARγ protein. If treatment with Efatutazone in these PPARγ-knockdown cells results in a diminished or absent biological effect compared to control cells, it validates that the drug's mechanism of action is PPARγ-dependent. This approach serves as a valuable complement to knockout studies for confirming gene function and drug specificity. nih.gov

Molecular Biology Techniques for Target Quantification

To understand the downstream consequences of PPARγ activation by Efatutazone, it is essential to quantify changes in the expression of target genes and proteins.

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is the "gold standard" for the sensitive and specific quantification of messenger RNA (mRNA) levels. nih.govoaepublish.comresearchgate.net This technique allows for the analysis of gene expression by measuring the amount of a specific mRNA transcript in a sample. nih.govnih.gov The process involves converting mRNA to complementary DNA (cDNA) and then amplifying the cDNA in real-time using fluorescent probes. nih.gov

In Efatutazone research, qPCR has been used to demonstrate how PPARγ activation leads to changes in the transcription of target genes. For example, studies have shown that Efatutazone treatment can negatively regulate the mRNA expression of Transforming Growth Factor-beta 2 (TGF-β2) in non-small cell lung cancer cell lines. researchgate.netnih.gov

Table 3: Gene Expression Changes Induced by Efatutazone (Measured by qPCR)

| Gene | Cell Type | Effect | Source |

|---|---|---|---|

| TGF-β2 | Non-small cell lung cancer | Downregulation of transcription | researchgate.netnih.gov |

| PLIN2 | Esophageal cancer xenografts | Upregulation | researchgate.net |

| p21Cip1 | Esophageal cancer xenografts | Upregulation | researchgate.net |

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. springernature.com It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. springernature.com The amount of protein can be quantified by the intensity of the antibody signal.

This technique is crucial for confirming that changes in gene expression observed by qPCR translate to changes at the protein level. Research on Efatutazone has used Western blotting to show that the compound can modulate the expression and activity of key signaling proteins. For instance, immunoblot analysis revealed that Efatutazone suppressed the phosphorylation of Smad2, a key component of the TGF-β signaling pathway. nih.gov Other studies have used Western blotting to show Efatutazone's effect on the phosphorylation of Akt and the expression level of p21 in tumor xenografts. researchgate.net

Table 4: Protein Expression and Phosphorylation Changes Induced by Efatutazone (Measured by Western Blot)

| Protein Target | Cell/Tissue Type | Effect | Source |

|---|---|---|---|

| Phospho-Smad2 | EGFR-TKI-resistant NSCLC | Suppression of phosphorylation | nih.gov |

| Phospho-Akt (p-Akt) | Esophageal cancer xenografts | Downregulation | researchgate.net |

| p21 | Esophageal cancer xenografts | Upregulation | researchgate.net |

| PPAR-γ | Esophageal cancer xenografts | Upregulation | researchgate.net |

Preclinical Pharmacokinetic and Stability Studies

The primary goal of preclinical pharmacokinetic (PK) studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound to help estimate a safe and effective dose range for clinical trials. allucent.com These studies are fundamental for understanding the relationship between the dose administered and the exposure achieved in relevant preclinical models. allucent.com For efatutazone, preclinical research demonstrated its potential as an anticancer agent, inhibiting the proliferation of various tumor cell lines and xenografts. nih.gov

A critical early step in preclinical development is the creation of a formulation suitable for administration in animal models that can predict human response. Efatutazone was developed as a potent and selective oral agonist of PPARγ, indicating that a key objective was to ensure its oral bioavailability. nih.govresearchgate.net The formulation used in preclinical in vivo studies must deliver the compound effectively to allow for the assessment of its biological activity. nih.gov Studies have shown that the antitumor activity of efatutazone can be enhanced when combined with other cytotoxic agents, which places further importance on developing a stable and compatible formulation. nih.gov

| Parameter | Description | Relevance to Efatutazone |

| Route of Administration | The path by which the drug is brought into contact with the body. | Efatutazone was developed as an orally administered drug for continuous dosing. nih.gov |

| Bioavailability | The proportion of an administered drug that enters the circulation and is able to have an active effect. | The formulation must ensure sufficient oral bioavailability to achieve therapeutic concentrations in target tissues. |

| Potency | The concentration of a drug required to produce 50% of its maximal effect. | Efatutazone is noted to be a highly potent PPARγ agonist, requiring a formulation that allows for precise, low-dose administration. nih.gov |

| Stability | The extent to which a product retains, within specified limits, and throughout its period of storage and use, the same properties and characteristics that it possessed at the time of its manufacture. | The formulation must be stable to ensure consistent dosing and activity throughout the duration of preclinical experiments. |

Assessing the stability of a compound in plasma is essential, as it impacts efficacy and safety. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used for this purpose. nih.govspringernature.com This method allows for the precise detection and quantification of the parent drug and its metabolites in a biological matrix like plasma over time. nih.gov The process involves separating the compound from plasma components using liquid chromatography, followed by ionization and detection by mass spectrometry, which measures the mass-to-charge ratio of the ions. mdpi.com This technique is sensitive and selective, making it ideal for monitoring the stability of drug candidates like efatutazone under physiological conditions. nih.gov In pharmacokinetic analyses, efatutazone has demonstrated an apparent half-life of 5.7 to 14 hours across different dose levels in humans, with steady-state plasma levels reached by the second week of continuous twice-daily dosing. nih.gov

| LC-MS/MS Parameter | Description | Application in Stability Studies |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | Ensures that measurements are specific to efatutazone and not interfering substances in the plasma. nih.gov |

| Sensitivity | The lowest concentration of the analyte that can be reliably measured. | Allows for the detection of low levels of the drug, which is crucial for pharmacokinetic profiling. nih.gov |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Establishes a concentration range over which the assay is accurate, as demonstrated in studies with other compounds where linearity was confirmed from 1 to 1000 ng/mL. researchgate.net |

| Precision & Accuracy | The closeness of agreement between a series of measurements and the degree of closeness of measurements to the actual value, respectively. | Validates the reliability and reproducibility of the data on efatutazone's plasma concentration over time. researchgate.net |

Genetic Engineering Approaches

Modern genetic engineering tools offer sophisticated methods to investigate the mechanism of action and potential liabilities of therapeutic compounds.

The CRISPR/Cas9 system is a revolutionary gene-editing technology that allows for the precise modification of an organism's DNA. paragongenomics.com A major concern with any targeted therapy is the potential for off-target effects, where the drug interacts with unintended molecules, potentially causing adverse effects. nih.gov To investigate the specificity of efatutazone, CRISPR/Cas9 can be used to generate PPARγ-knockout cell lines or animal models. nih.gov In these models, the gene for PPARγ is inactivated. paragongenomics.com By treating these knockout models with efatutazone and observing the biological response, researchers can determine if the drug's effects are solely dependent on PPARγ. Any remaining activity would suggest the existence of off-target interactions. nih.gov Whole-genome sequencing can then be employed as an unbiased method to identify any unintended edits or off-target cleavage events induced by the CRISPR/Cas9 system itself, ensuring the model's validity. nih.gov

| Step | Description | Purpose in Efatutazone Research |

| sgRNA Design | A short guide RNA (sgRNA) is designed to be complementary to a specific sequence within the PPARγ gene. | To direct the Cas9 enzyme to the correct genomic location for gene knockout. mdpi.com |

| CRISPR/Cas9 Delivery | The Cas9 enzyme and the sgRNA are introduced into cells or an embryo. | To induce a double-strand break in the DNA at the targeted PPARγ locus. paragongenomics.com |

| Cellular Repair & Knockout | The cell's natural DNA repair mechanisms often introduce small insertions or deletions (indels), disrupting the gene's function. | To create a functional knockout of the PPARγ gene, resulting in a loss of the PPARγ protein. paragongenomics.com |

| Off-Target Analysis | The knockout model is treated with efatutazone, and its cellular or physiological response is compared to that of wild-type (non-knockout) models. | To distinguish between on-target (PPARγ-mediated) and potential off-target effects of the drug. |

| Genomic Validation | Whole-genome sequencing is performed to confirm the on-target knockout and to screen for unintended off-target mutations caused by the editing process. | To ensure the integrity of the genetic model and the validity of the experimental findings. nih.gov |

Strategies for Robust Preclinical-to-Translational Data

Translating preclinical findings into clinical success requires a strategic approach that ensures the data generated in the lab and in animal models is relevant to human disease.

A robust translational strategy involves aligning the results of early-stage in vitro assays with biomarker data from subsequent preclinical studies. labcorp.com Biomarkers are measurable indicators of a biological state or condition and are key to developing targeted therapies. labcorp.compharmaron.com For efatutazone, in vitro assays would be used to determine its potency and selectivity in activating the PPARγ receptor in cultured cells. The findings from these assays can then be correlated with the modulation of a specific biomarker in in vivo models.

Adiponectin, a protein secreted by fat cells, is a well-established biomarker for PPARγ activation. nih.gov Its expression is induced by PPARγ agonists. nih.govspringermedizin.de A successful translational approach would demonstrate that the concentrations of efatutazone effective in in vitro assays also lead to a measurable increase in plasma adiponectin levels in preclinical animal models. nih.gov This alignment provides confidence that the drug is engaging its target and eliciting the expected biological response in vivo, which is a critical step before moving into human trials. labcorp.com

| Phase | Methodology | Objective for Efatutazone | Key Endpoint/Biomarker |

| In Vitro (Cell-based Assays) | Reporter gene assays, gene expression analysis (e.g., qPCR) in cancer cell lines. | To determine the concentration-response relationship and confirm that efatutazone activates the PPARγ pathway. | EC50 (half-maximal effective concentration) for PPARγ activation; upregulation of PPARγ target genes. |

| In Vivo (Preclinical Models) | Administration of efatutazone to tumor-bearing animal models (e.g., xenografts). nih.gov | To confirm target engagement and assess anti-tumor activity in a living system. | Increased plasma adiponectin levels; inhibition of tumor growth. nih.govspringermedizin.de |

| Translational Alignment | Correlate the effective in vitro concentrations with the in vivo exposures that produce a biomarker response and therapeutic effect. | To establish a pharmacodynamic relationship that can help predict the clinically effective dose. | Demonstration that clinically relevant plasma concentrations of efatutazone are associated with increased adiponectin and disease control. nih.gov |

Utilization of Complex In Vivo Models (e.g., Orthotopic, PDX)

In the preclinical evaluation of novel therapeutic agents such as Efatutazone dihydrochloride (B599025) monohydrate, the use of sophisticated in vivo models is crucial for understanding antitumor activity in a biologically relevant context. Advanced models, including orthotopic and patient-derived xenografts (PDX), offer significant advantages over traditional subcutaneous xenografts by more accurately recapitulating the tumor microenvironment and predicting clinical outcomes.

Orthotopic models involve the implantation of cancer cells into the corresponding organ of an immunodeficient animal, thereby allowing for the study of tumor growth and metastasis in a more natural setting. Patient-derived xenograft (PDX) models utilize surgically resected tumor tissue from a patient, which is then implanted into an immunodeficient mouse. These models are known to better preserve the histological and genetic characteristics of the original human tumor.

While the body of research on Efatutazone dihydrochloride monohydrate demonstrates its evaluation in preclinical xenograft models, specific studies detailing the use of orthotopic or PDX models are not extensively documented in publicly available literature. The majority of in vivo research has centered on subcutaneous xenograft models to establish foundational efficacy.

Detailed Research Findings from Xenograft Models

Preclinical studies have demonstrated the in vivo antitumor effects of efatutazone in xenograft models of various cancers, including anaplastic thyroid cancer and esophageal squamous cell carcinoma. oup.comnih.gov

In a study focusing on esophageal squamous cell carcinoma, a mouse xenograft model was established using the TE-4 cell line. This research compared the antitumor effects of efatutazone to a control group and a group treated with troglitazone (B1681588). The findings indicated a significant reduction in tumor volume in the mice treated with efatutazone, highlighting its potential as a therapeutic agent for this type of cancer.

Another area of investigation has been in anaplastic thyroid cancer, where the combination of efatutazone with the chemotherapeutic agent paclitaxel (B517696) has shown promise in xenograft models. nih.gov Research in this domain has pointed to the benefits of this combination therapy, suggesting a synergistic effect in inhibiting tumor growth. nih.gov

The mechanism of action in these in vivo models has been linked to the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ). Efatutazone, a potent PPARγ agonist, has been shown to induce cell cycle arrest and apoptosis in cancer cells. researchgate.net In xenograft models, its activity is associated with the regulation of key signaling pathways involved in tumor progression.

The following table summarizes the key findings from a representative xenograft study:

| Model System | Cancer Type | Treatment Groups | Key Findings |

| Mouse Xenograft (TE-4 cell line) | Esophageal Squamous Cell Carcinoma | - Control- Troglitazone- Efatutazone | Significant reduction in tumor volume observed in the Efatutazone group compared to control. |

Q & A

Q. What molecular mechanisms explain Efatutazone’s PPARγ-dependent antitumor activity?

Efatutazone binds to and activates PPARγ, a nuclear receptor regulating genes involved in cell differentiation, apoptosis, and metabolic pathways. Methodologically, researchers should:

- Use PPARγ reporter assays (e.g., luciferase-based systems) to confirm receptor activation .

- Quantify downstream targets like p21 WAF1/CIP1 via qPCR or Western blot to link cell cycle arrest to PPARγ activation .

- Compare effects in wild-type vs. PPARγ-knockout cell lines to validate specificity .

Q. How should in vitro assays be designed to determine Efatutazone’s IC50 for growth inhibition?

- Standardize cell lines (e.g., human liposarcoma models) with confirmed PPARγ expression .

- Perform dose-response curves using MTT or ATP-based viability assays over 72 hours .

- Include positive controls (e.g., Rosiglitazone) and account for solvent effects (DMSO ≤0.1%) .

Q. What analytical methods are suitable for quantifying Efatutazone in experimental formulations?

- Adapt HPLC-UV protocols validated for similar compounds (e.g., pramipexole dihydrochloride monohydrate):

- Column: C18, mobile phase pH 4.4–4.5, flow rate 1.0 mL/min .

- Validate linearity (10–30 µg/mL), LOD/LOQ (3σ/slope), and stability (48-hour room temperature) .

- Confirm specificity by spiking with excipients and assessing interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in Efatutazone’s efficacy across preclinical models?

Discrepancies may arise from PPARγ expression variability or tumor microenvironment differences. Strategies include:

- Profiling PPARγ isoforms (γ1 vs. γ2) and co-activators in model systems .

- Combining with histone deacetylase inhibitors to enhance transcriptional activity .

- Using orthotopic xenografts rather than subcutaneous models to mimic tissue-specific signaling .

Q. What experimental approaches address Efatutazone’s limited solubility in in vivo studies?

- Prepare fresh stock solutions in PBS or 0.5% methylcellulose to prevent precipitation .

- Conduct pharmacokinetic studies to optimize dosing schedules (e.g., oral bioavailability in murine models) .

- Monitor plasma stability via LC-MS/MS and adjust formulations with cyclodextrins if needed .

Q. How can researchers validate PPARγ-independent effects of Efatutazone in complex systems?

- Use CRISPR/Cas9 PPARγ-knockout models to isolate off-target effects .

- Perform RNA-seq to identify non-canonical pathways (e.g., MAPK/ERK) modulated by Efatutazone .

- Compare transcriptomic profiles with selective PPARγ antagonists (e.g., GW9662) .

Q. What strategies improve the robustness of Efatutazone’s preclinical-to-clinical translation?

- Align in vitro assays with clinical trial biomarkers (e.g., serum adiponectin for PPARγ activity) .

- Test combination therapies (e.g., with chemotherapy or immunotherapy) to overcome resistance .

- Utilize patient-derived xenografts (PDXs) from myxoid liposarcoma to recapitulate human responses .

Methodological Considerations for Data Analysis

Q. How should researchers statistically analyze dose-response data for Efatutazone?

- Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 and Hill slopes .

- Report 95% confidence intervals and use ANOVA with post-hoc tests for multi-group comparisons .

Q. What validation steps ensure reproducibility in PPARγ activation assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.